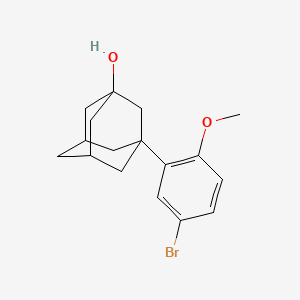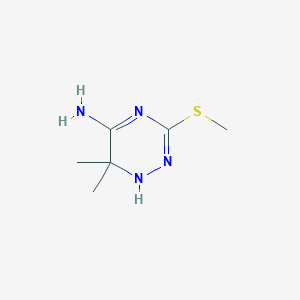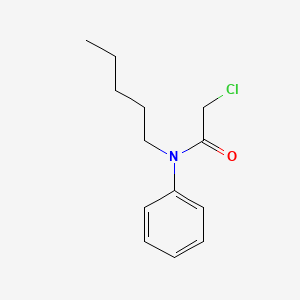![molecular formula C15H15N3O2 B14008755 ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate CAS No. 83269-25-4](/img/structure/B14008755.png)
ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C15H15N3O2. It is known for its unique structure, which includes a pyridine ring substituted with a benzylideneamino group and an ethyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
This method’s simplicity and high yield make it a promising candidate for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: The compound is being explored for its potential therapeutic properties, including its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate can be compared to other similar compounds, such as:
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine ring structure and are used in various synthetic applications.
5-Amino-pyrazoles: These compounds are also used as building blocks in the synthesis of heterocyclic compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylideneamino and ethyl carbamate groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
83269-25-4 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)18-14-9-8-13(11-17-14)16-10-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19) |
Clave InChI |
FYTVWPSITZRJFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC=C(C=C1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)

![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)


![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)

![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)

![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)



